

Mancozeb: A Technical Guide to its History, Discovery, and Fungicidal Action

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mancozeb, a cornerstone of protectant fungicide technology for decades, represents a pivotal development in the history of synthetic crop protection agents. First introduced in 1962 by the Rohm and Haas Company, this multi-site inhibitor has provided broad-spectrum control of numerous fungal diseases across a wide range of agricultural and horticultural crops. Its unique mode of action, targeting multiple enzymatic pathways within fungal cells, has made it a durable and effective tool in fungicide resistance management programs. This technical guide delves into the historical context of Mancozeb's discovery, its chemical synthesis, detailed mechanism of action, and a quantitative overview of its efficacy, supported by experimental protocols.

A Historical Perspective: The Genesis of a Broad-Spectrum Fungicide

The story of Mancozeb is intrinsically linked to the evolution of dithiocarbamate fungicides, a class of organic sulfur compounds that revolutionized fungal disease control in the mid-20th century.

The Dawn of Dithiocarbamates

The fungicidal properties of dithiocarbamates were first patented in 1934.^[1] However, their commercial application began in the 1940s with the development of compounds like thiram and ferbam.^[1] A significant advancement came with the introduction of the ethylene bisdithiocarbamates (EBDCs), beginning with nabam in 1943, developed by Rohm and Haas. This was followed by the development of zineb (a zinc-based EBDC) in 1948 and maneb (a manganese-based EBDC). These early EBDCs, while effective, had limitations in terms of stability and spectrum of activity.

The Innovation of Mancozeb

In 1962, building upon their pioneering work with EBDCs, Rohm and Haas introduced Mancozeb. This novel fungicide was a coordination complex of manganese and zinc with the ethylene bisdithiocarbamate ligand.^[2] This polymeric structure conferred greater stability and a broader range of fungicidal activity compared to its predecessors.^[1] The development of Mancozeb marked a peak in the evolution of dithiocarbamate technology, providing farmers with a reliable and effective tool against devastating diseases such as potato late blight and various leaf spot pathogens.^[1]

The timeline below highlights the key milestones in the development of dithiocarbamate fungicides leading to the introduction of Mancozeb:

Year	Milestone	Key Compound(s)	Significance
1934	First patent for dithiocarbamate fungicides.[1]	-	Established the potential of this chemical class for fungal control.
1940	Commercialization of the first dithiocarbamate fungicide.[1]	Thiram	Introduced as an effective seed treatment.[1]
1943	Development of the first ethylene bisdithiocarbamate (EBDC).	Nabam	Paved the way for a new generation of more potent fungicides.
1948	Introduction of a zinc-based EBDC.	Zineb	Offered an alternative metal complex with different properties.
1950s	Development of a manganese-based EBDC.	Maneb	Further expanded the range of dithiocarbamate fungicides.
1962	Introduction of Mancozeb by Rohm and Haas.	Mancozeb	A coordination complex of maneb and zinc, offering improved stability and broader-spectrum activity.[2]

Chemical Synthesis and Properties

Mancozeb is synthesized through a multi-step process. The initial step involves the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide to produce disodium ethylene bisdithiocarbamate (nabam). Subsequently, nabam is reacted with manganese sulfate to form maneb. Finally, maneb is reacted with zinc sulfate to yield the

Mancozeb complex. The resulting product is then spray-dried to obtain a wettable powder formulation.

Key Chemical Properties:

- Chemical Name: manganese zinc salt
- Molecular Formula: $[C_4H_6MnN_2S_4]_xZn_y$
- Appearance: Greyish-yellow powder
- Solubility: Insoluble in water and most organic solvents

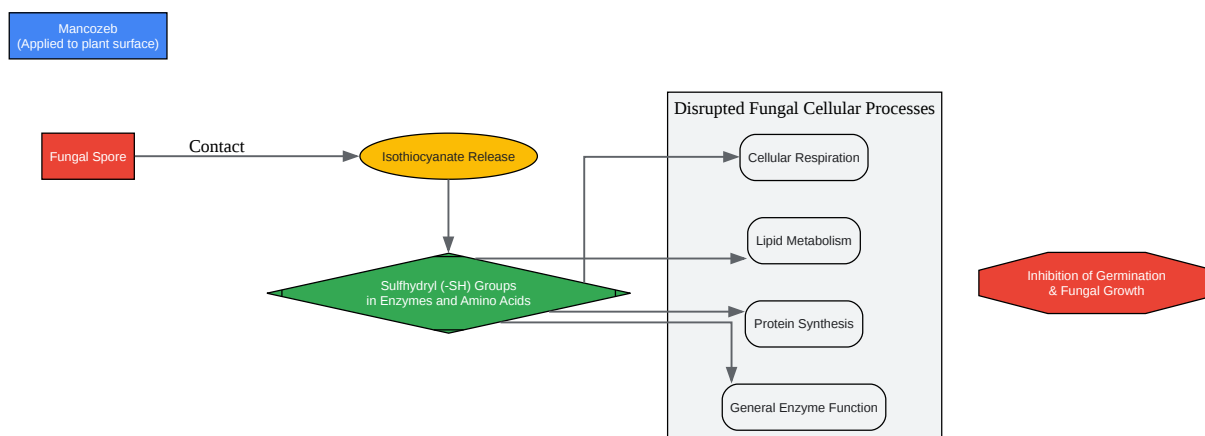
Mechanism of Action: A Multi-Site Assault on Fungal Cells

Mancozeb's enduring efficacy and low risk of resistance development are attributed to its multi-site mode of action. It does not target a single specific enzyme or biochemical pathway but rather disrupts multiple essential processes within the fungal cell. The primary mechanism involves the inactivation of sulfhydryl (-SH) groups in amino acids and enzymes.^[3]

Upon contact with fungal spores, Mancozeb releases isothiocyanates, which are highly reactive compounds. These isothiocyanates readily react with and inactivate numerous enzymes crucial for fungal survival. This multi-pronged attack disrupts several fundamental cellular functions, including:

- Cellular Respiration: Mancozeb interferes with mitochondrial function, inhibiting energy production.
- Lipid Metabolism: The synthesis of essential lipids for cell membrane integrity is disrupted.
- Protein Synthesis: The function of various enzymes and structural proteins is compromised.

This broad-based disruption of cellular machinery makes it exceedingly difficult for fungal populations to develop resistance through single-gene mutations.



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Caption: Multi-site mode of action of Mancozeb on a fungal cell.

Quantitative Efficacy Data

Numerous studies have demonstrated the high efficacy of Mancozeb against a wide range of fungal pathogens. The following tables summarize key quantitative data from field and laboratory trials.

Efficacy Against Late Blight of Potato (*Phytophthora infestans*)

Late blight of potato is a devastating disease that Mancozeb has been instrumental in controlling.

Treatment	Disease Severity (%)	Disease Incidence (%)	Tuber Yield (t/ha)	Reference
Mancozeb 75% WP @ 0.25% (Scheduled Sprays)	7.30	12.75	21.68	[4]
Control (Untreated)	-	-	17.06	[4]
Mancozeb 75% WP (0.2%) + Dimethomorph 50% WP (0.2%)	24.55	-	-	
Control (Untreated)	96.00	-	-	
Mancozeb	47% control	-	-	[5]
Control (Untreated)	0% control	-	-	[5]

Efficacy Against Anthracnose of Mango (*Colletotrichum gloeosporioides*)

Anthracnose is a major pre- and post-harvest disease of mangoes.

Treatment	Mycelial Inhibition (%)	Disease Control (%)	Reference
Mancozeb 75% WP	84.09	-	[6]
Control (Untreated)	0	-	[6]
Azoxystrobin 8.3% + Mancozeb 66.7% (3.5 g/L)	-	88.12	[7]
Control (Untreated)	-	0	[7]
Mancozeb	-	64	[8]
Control (Untreated)	-	0	[8]

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of Mancozeb.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

Objective: To determine the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.

Materials:

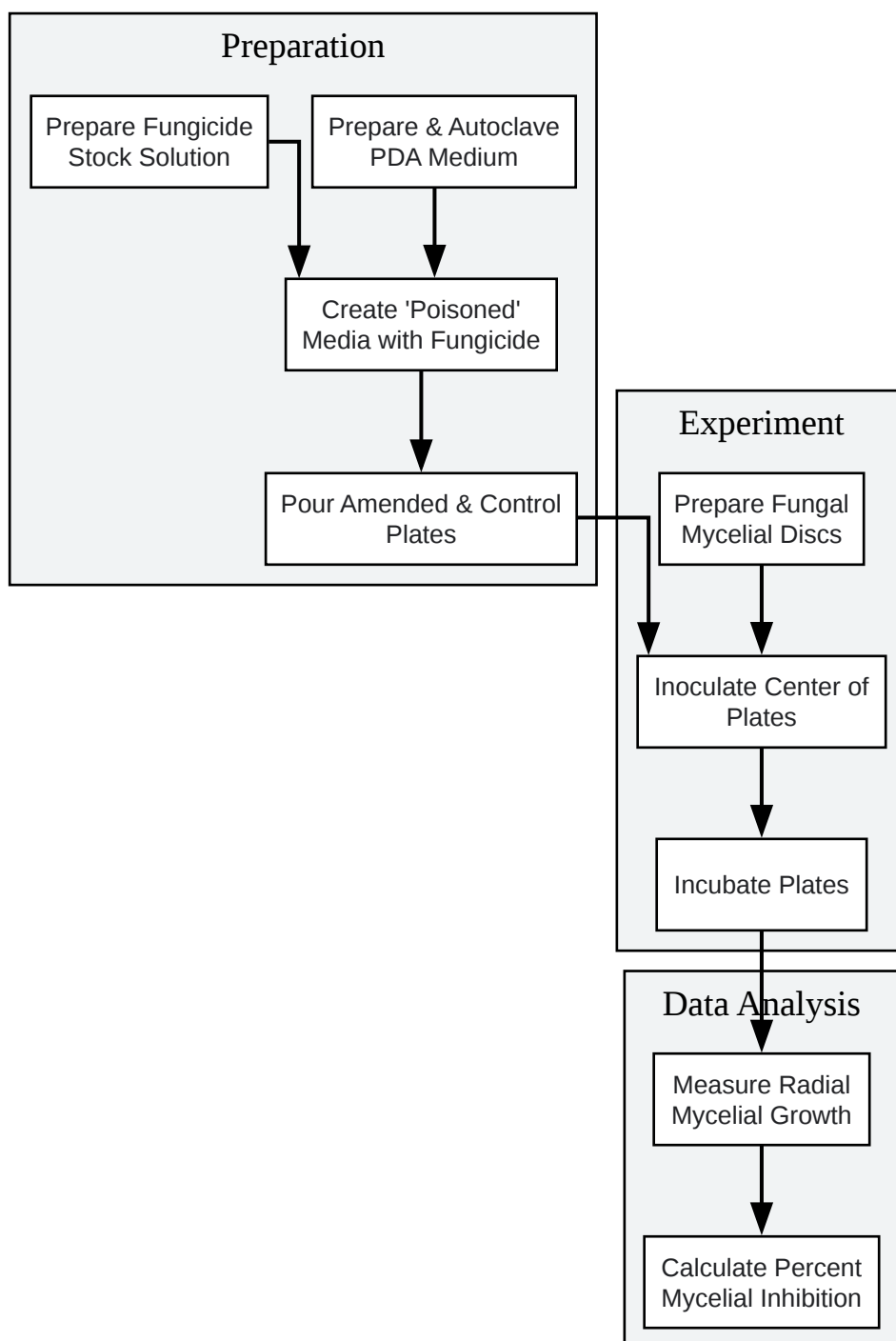
- Pure culture of the target fungus (e.g., *Colletotrichum gloeosporioides*)
- Potato Dextrose Agar (PDA) medium
- Sterile Petri dishes (90 mm)
- Fungicide to be tested (e.g., Mancozeb 75% WP)
- Sterile distilled water

- Cork borer (5 mm diameter)
- Incubator
- Laminar flow hood

Procedure:

- Preparation of Fungicide Stock Solution: Prepare a stock solution of the fungicide at a high concentration (e.g., 1000 ppm) in sterile distilled water.
- Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Under aseptic conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Mix thoroughly by swirling the flask.
- Pouring Plates: Pour approximately 20 mL of the fungicide-amended PDA into each sterile Petri dish. Also, pour non-amended PDA into control plates. Allow the agar to solidify.
- Inoculation: From the margin of an actively growing culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer.
- Place one mycelial disc, mycelium-side down, in the center of each fungicide-amended and control plate.
- Incubation: Seal the Petri dishes with parafilm and incubate them at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
- Data Collection: Measure the radial mycelial growth (colony diameter) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.
- Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
 - % Inhibition = $((dc - dt) / dc) * 100$
 - Where:

- dc = average diameter of the fungal colony in the control plate
- dt = average diameter of the fungal colony in the treated plate



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Caption: Experimental workflow for in vitro fungicide efficacy testing.

Field Trial for Fungicide Efficacy Evaluation

Objective: To evaluate the efficacy of a fungicide in controlling a specific plant disease under field conditions.

Materials:

- Test crop (e.g., potato, mango)
- Fungicide to be tested (e.g., Mancozeb formulation)
- Spraying equipment (e.g., backpack sprayer)
- Plot markers
- Data collection sheets
- Disease assessment scale

Procedure:

- **Experimental Design:** Design the field trial using a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with multiple replications (typically 3-4) for each treatment.
- **Plot Establishment:** Establish individual treatment plots of a suitable size, with buffer zones between plots to minimize spray drift.
- **Treatments:** Include the fungicide at different application rates, a standard fungicide for comparison, and an untreated control.
- **Fungicide Application:** Apply the fungicides according to the manufacturer's recommendations or the specific protocol being tested. Ensure uniform and thorough coverage of the plant foliage. The timing of the first application and subsequent spray intervals will depend on the disease and local conditions.

- Inoculation (if necessary): In some trials, artificial inoculation with the pathogen may be necessary to ensure uniform disease pressure.
- Disease Assessment: Monitor the plots regularly for disease development. Assess disease incidence (% of plants infected) and severity (% of tissue affected) using a standardized disease rating scale at appropriate intervals.
- Yield Data: At the end of the growing season, harvest the crop from a designated area within each plot and measure the yield (e.g., weight of marketable produce).
- Statistical Analysis: Analyze the disease assessment and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Conclusion

Mancozeb stands as a testament to the innovation in fungicide development during the 20th century. Its discovery by Rohm and Haas provided a powerful and versatile tool for managing a wide array of fungal diseases. The multi-site mode of action remains a key attribute, contributing to its sustained efficacy and importance in resistance management strategies. For researchers and professionals in drug development and crop protection, the history and technical attributes of Mancozeb offer valuable insights into the principles of effective and durable fungicide design.

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